

# N-Benzylaminoacetaldehyde diethyl acetal CAS number and molecular weight.

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## Compound of Interest

Compound Name: *N-Benzylaminoacetaldehyde diethyl acetal*

Cat. No.: *B1268064*

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## Technical Guide: N-Benzylaminoacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Benzylaminoacetaldehyde diethyl acetal** is a chemical compound with the molecular formula  $C_{13}H_{21}NO_2$ . It belongs to the class of acetals and contains a secondary amine functional group. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly as a building block in the development of bioactive molecules.

### Chemical and Physical Properties

**N-Benzylaminoacetaldehyde diethyl acetal** is a liquid at room temperature, appearing as a clear, colorless to yellow substance. A summary of its key identifiers and physical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
CAS Number	61190-10-1	
Molecular Formula	C <sub>13</sub> H <sub>21</sub> NO <sub>2</sub>	
Molecular Weight	223.31 g/mol	
Appearance	Clear colorless to yellow liquid	
Refractive Index	1.4865-1.4925 @ 20°C	
Purity	≥95%	

## Synthesis

A plausible and commonly employed method for the synthesis of N-substituted amino acetals is the nucleophilic substitution of a haloacetal with a primary amine. In the case of **N-Benzylaminoacetaldehyde diethyl acetal**, this would involve the reaction of bromoacetaldehyde diethyl acetal with benzylamine.

## Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on general procedures for the synthesis of similar compounds.

Materials:

- Bromoacetaldehyde diethyl acetal
- Benzylamine
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Triethylamine (Et<sub>3</sub>N) as a base
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH<sub>3</sub>CN) as solvent
- Diethyl ether or Ethyl acetate for extraction
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a solution of benzylamine (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).
- Slowly add bromoacetaldehyde diethyl acetal (1.0-1.2 equivalents) to the mixture at room temperature.
- Heat the reaction mixture to 50-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., diethyl ether).
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield **N-Benzylaminoacetaldehyde diethyl acetal**.

Caption: Proposed synthetic pathway for **N-Benzylaminoacetaldehyde diethyl acetal**.

## Spectroscopic Data

### $^1\text{H}$ NMR Spectroscopy

While a definitive spectrum with peak assignments is not readily available in the searched literature, a typical  $^1\text{H}$  NMR spectrum (in  $\text{CDCl}_3$ ) would be expected to show the following signals:

- Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H)
- Benzylic methylene protons (-CH<sub>2</sub>-Ph): ~3.8 ppm (singlet, 2H)
- Acetal methine proton (-CH(OEt)<sub>2</sub>): ~4.6 ppm (triplet, 1H)
- Methylene protons adjacent to the nitrogen (-N-CH<sub>2</sub>-): ~2.8 ppm (doublet, 2H)
- Methylene protons of the ethoxy groups (-O-CH<sub>2</sub>-CH<sub>3</sub>): ~3.5-3.7 ppm (quartet, 4H)
- Methyl protons of the ethoxy groups (-O-CH<sub>2</sub>-CH<sub>3</sub>): ~1.2 ppm (triplet, 6H)
- Amine proton (-NH-): A broad singlet, variable chemical shift.

## <sup>13</sup>C NMR Spectroscopy

Expected chemical shifts in a <sup>13</sup>C NMR spectrum (in CDCl<sub>3</sub>) would include:

- Aromatic carbons: ~127-140 ppm
- Acetal carbon (-CH(OEt)<sub>2</sub>): ~101 ppm
- Benzylic carbon (-CH<sub>2</sub>-Ph): ~54 ppm
- Methylene carbon adjacent to nitrogen (-N-CH<sub>2</sub>-): ~50 ppm
- Ethoxy methylene carbons (-O-CH<sub>2</sub>-CH<sub>3</sub>): ~62 ppm
- Ethoxy methyl carbons (-O-CH<sub>2</sub>-CH<sub>3</sub>): ~15 ppm

## Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for **N-Benzylaminoacetaldehyde diethyl acetal**. Key expected absorptions include:

- N-H stretch: ~3300-3500 cm<sup>-1</sup> (weak to medium)
- C-H stretches (aromatic and aliphatic): ~2850-3100 cm<sup>-1</sup>

- C-O stretches (acetal):  $\sim 1050\text{-}1150\text{ cm}^{-1}$  (strong)
- C-N stretch:  $\sim 1000\text{-}1250\text{ cm}^{-1}$

## Mass Spectrometry

The NIST WebBook also contains the electron ionization (EI) mass spectrum. The molecular ion peak ( $M^+$ ) would be at  $m/z = 223$ . Common fragmentation patterns would involve the loss of ethoxy groups and cleavage at the C-C and C-N bonds.

## Applications in Drug Development

**N-Benzylaminoacetaldehyde diethyl acetal** serves as a versatile intermediate in organic synthesis. The presence of a protected aldehyde and a secondary amine allows for a variety of chemical transformations.

One notable area of interest is its potential use as a precursor in the design and synthesis of secretory phospholipase A2 (sPLA2) inhibitors. sPLA2 enzymes are implicated in various inflammatory diseases, and their inhibition is a target for therapeutic intervention. The aminoacetaldehyde moiety can be deprotected to reveal a reactive aldehyde, which can then be used in subsequent reactions to build more complex molecular scaffolds for sPLA2 inhibition.

Caption: Potential workflow for utilizing the compound in drug discovery.

## Conclusion

**N-Benzylaminoacetaldehyde diethyl acetal** is a valuable synthetic intermediate with applications in the development of complex organic molecules. Its straightforward synthesis and the presence of versatile functional groups make it an attractive building block for medicinal chemists and researchers in drug discovery. Further exploration of its utility in the synthesis of sPLA2 inhibitors and other bioactive compounds is a promising area for future research.

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